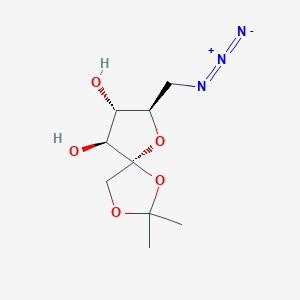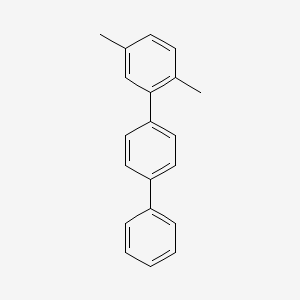
2',5-Dimethyl-4-terphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,5-Dimethyl-4-terphenyl is an organic compound that belongs to the terphenyl family. Terphenyls are aromatic hydrocarbons consisting of three benzene rings connected in a linear arrangement. The compound is characterized by the presence of two methyl groups attached to the second and fifth positions of the central benzene ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5-Dimethyl-4-terphenyl can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of biphenyl with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the methyl groups at the desired positions on the central benzene ring. Another method involves the Suzuki coupling reaction, where a boronic acid derivative of biphenyl is reacted with a methyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of 2’,5-Dimethyl-4-terphenyl typically involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes waste.
化学反应分析
Types of Reactions
2’,5-Dimethyl-4-terphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Halogenated derivatives.
科学研究应用
2’,5-Dimethyl-4-terphenyl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
作用机制
The mechanism of action of 2’,5-Dimethyl-4-terphenyl depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
2’,5-Dimethyl-4-terphenyl can be compared with other terphenyl derivatives, such as:
2’,5’-Dimethyl-1,1’4’,1’'-terphenyl: Similar structure but with different substitution patterns, leading to variations in chemical and physical properties.
4,4’-Dimethyl-1,1’4’,1’'-terphenyl: Another derivative with methyl groups at different positions, affecting its reactivity and applications.
The uniqueness of 2’,5-Dimethyl-4-terphenyl lies in its specific substitution pattern, which imparts distinct properties and makes it suitable for particular applications in research and industry.
属性
分子式 |
C20H18 |
|---|---|
分子量 |
258.4 g/mol |
IUPAC 名称 |
1,4-dimethyl-2-(4-phenylphenyl)benzene |
InChI |
InChI=1S/C20H18/c1-15-8-9-16(2)20(14-15)19-12-10-18(11-13-19)17-6-4-3-5-7-17/h3-14H,1-2H3 |
InChI 键 |
IWINXPPDFTVNKP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)C2=CC=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-Amino-5-(1-methylethyl)phenyl]-2-chloro-ethanone](/img/structure/B13816154.png)
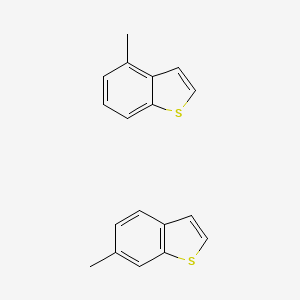
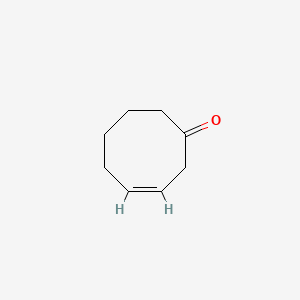
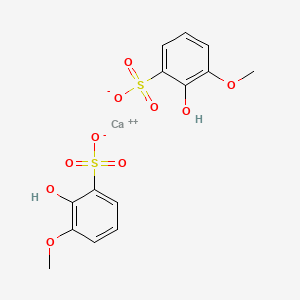
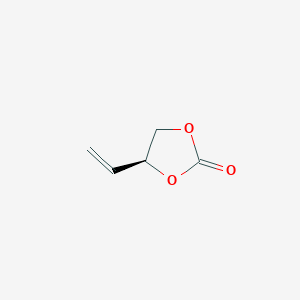

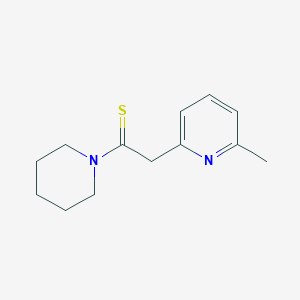
![1-{3-[4-(Benzyloxy)-3-bromophenyl]propyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate](/img/structure/B13816197.png)
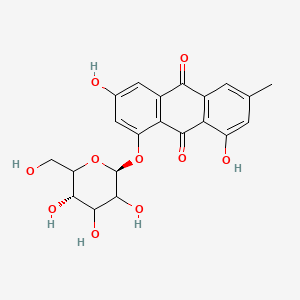
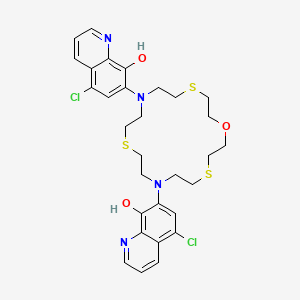
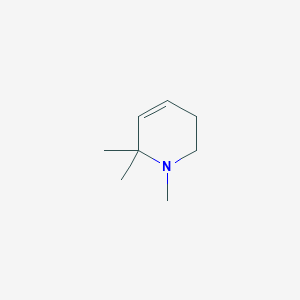
![2-Methyl-3-(propan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyrazine](/img/structure/B13816213.png)
